Palmitoyl-L-carnitine chloride
Overview
Description
Palmitoyl-L-carnitine chloride (PCC) is a compound that has been studied for its various biological effects. It is known to be an effective enhancer of intestinal transport of hydrophilic molecules and can influence the function of vascular endothelium, particularly in ischemic conditions . PCC is also a metabolic intermediate in the fatty acid incorporation pathway into erythrocyte membrane phospholipids . Its surfactant properties are similar to those of synthetic detergents and may play a role in the pathogenesis of myocardial ischemia .
Synthesis Analysis
The synthesis of palmitoyl-L-carnitine involves the acylation of carnitine with palmitoyl groups. This process is part of the fatty acid incorporation pathway into membrane phospholipids, as demonstrated in erythrocyte membranes . The exact synthetic pathways and enzymes involved in the production of PCC in biological systems are not detailed in the provided papers.
Molecular Structure Analysis
Palmitoyl-L-carnitine has an amphiphilic structure, which means it contains both hydrophobic (lipophilic) and hydrophilic (polar) regions. This characteristic is crucial for its ability to interact with biological membranes and affect their properties . X-ray diffraction studies have shown that palmitoyl-L-carnitine can form gel-phase bilayers with interdigitated hydrocarbon chains and can transition to a hexagonal phase under certain conditions .
Chemical Reactions Analysis
PCC interacts with various cellular components and can modify cellular functions. For example, it has been shown to directly activate Ca2+ channels, resembling the Ca2+ channel activator Bay K 8644, and interact with calcium-antagonists . It also affects the intracellular calcium regulation in endothelial cells, which can influence vascular function . Additionally, PCC can inhibit the oxidation of isocitrate in rat liver mitochondria, suggesting an interaction with metabolic pathways .
Physical and Chemical Properties Analysis
The physical and chemical properties of PCC contribute to its biological activities. Its surfactant nature allows it to solubilize biological membranes and affect membrane permeability . PCC can decrease transepithelial electrical resistance and increase permeability for certain molecules, indicating its potential as an absorption enhancer . It also exhibits a dose-dependent effect on cell viability and tight junction protein localization . The ability of PCC to form different phases, such as lamellar and hexagonal, is indicative of its versatile interactions with cellular structures .
Relevant Case Studies
Several studies have explored the effects of PCC on cellular functions. In vascular endothelial cells, PCC has been shown to inhibit endothelium-dependent relaxation and affect intracellular calcium signaling . It also enhances the bioavailability of the antibiotic cefoxitin in different intestinal regions, demonstrating its potential in drug delivery applications . Furthermore, PCC's inhibition of the Na/K pump current in guinea pig ventricular cells suggests a similarity to the action of ouabain, a known Na/K pump inhibitor .
Scientific Research Applications
Calcium Channel Activation
Palmitoyl-L-carnitine chloride (PCC) has been shown to activate calcium channels. Research indicates that PCC can augment sensitivity to calcium in smooth muscle and interact with different classes of calcium-antagonists, suggesting its potential role as an endogenous modulator of channel function (Spedding & Mir, 1987).
Effects on Neurones
PCC impacts whole cell voltage-activated calcium channel currents and Ca2+-activated chloride currents in neurones from rat dorsal root ganglia. This suggests a role for PCC in affecting the efficiency of intracellular calcium handling in neurones (Stapleton et al., 1992).
Vascular Endothelium Function
PCC influences the function of vascular endothelium, particularly in ischaemic myocardium. It can inhibit endothelium-dependent relaxation in rabbit thoracic aortas and affect intracellular calcium regulation in endothelial cells (Inoue et al., 1994).
Erythrocyte Membrane Phospholipids
PCC serves as a metabolic intermediate in the fatty acid incorporation pathway into erythrocyte membrane phospholipids. It plays a role in phospholipid acylation, indicating its importance in membrane biology (Arduini et al., 1990).
Gram-Negative Bacteria Lysis
PCC is effective in lysing certain gram-negative bacteria like Alcaligenes eutrophus and Alcaligenes latus, outperforming lysozyme in these cases. This suggests its potential application in bacterial cell lysis studies (Lee et al., 1993).
Cardiac Metabolic Effects
PCC can reverse doxorubicin-induced cardiac metabolic damage in cardiac myocytes and mitochondria. This implies its potential therapeutic role in protecting against cardiac damage caused by certain drugs (Sayed-Ahmed et al., 1999).
Mitochondrial Membrane Function
Research shows that PCC can modulate mitochondrial membrane function. It inhibits the mitochondrial inner membrane anion-conducting channel, which might have implications in metabolic regulation and mitochondrial function (Halle-Smith et al., 1988).
Isocitrate Oxidation in Liver Mitochondria
PCC has been observed to decrease the oxidation of isocitrate in rat liver mitochondria. This effect on mitochondrial metabolism highlights its potential importance in understanding metabolic pathways (Lenartowicz et al., 1976).
Modulation of Caspase Activity
In studies involving Jurkat cells, PCC has been shown to modulate the activity of caspases, enzymes that play a crucial role in apoptosis. This suggests its potential role in apoptosis regulation (Mutomba et al., 2000).
Influence on Sodium Currents in Myocytes
PCC modifies sodium currents in ventricular myocytes and can induce transient inward current. This has implications for understanding cardiac electrophysiology and potential arrhythmogenic effects (Wu & Corr, 1994).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(2R)-3-carboxy-2-hexadecanoyloxypropyl]-trimethylazanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4;/h21H,5-20H2,1-4H3;1H/t21-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMKNLFIHBMGQT-ZMBIFBSDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Palmitoyl-L-carnitine chloride | |
CAS RN |
18877-64-0 | |
Record name | Palmitoyl-L-carnitine chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18877-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Palmitoylcarnitine hydrochloride, L- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018877640 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-[3-carboxy-2-[(1-oxohexadecyl)oxy]propyl]trimethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.750 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PALMITOYLCARNITINE HYDROCHLORIDE, L- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7Z2DG59IG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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